N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

P2X3 receptor antagonist Pain Purinergic signalling

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286‑42‑6) is a synthetic small molecule combining a benzothiazole, a central phenyl ring, and a 3‑methyl‑1,2‑oxazole‑5‑carboxamide moiety. The compound belongs to a broader class of thiazole/oxazole‑substituted arylamides that have been claimed in patents as P2X3 and P2X2/3 purinergic receptor antagonists ; however, no public primary research article or quantitative biological dataset specifically characterizing this exact compound was identified at the time of this analysis.

Molecular Formula C18H13N3O2S
Molecular Weight 335.4 g/mol
CAS No. 946286-42-6
Cat. No. B6431468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
CAS946286-42-6
Molecular FormulaC18H13N3O2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3O2S/c1-11-9-15(23-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22)
InChIKeyDWXUVURFAIAKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286-42-6): Baseline Procurement Profile


N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286‑42‑6) is a synthetic small molecule combining a benzothiazole, a central phenyl ring, and a 3‑methyl‑1,2‑oxazole‑5‑carboxamide moiety . The compound belongs to a broader class of thiazole/oxazole‑substituted arylamides that have been claimed in patents as P2X3 and P2X2/3 purinergic receptor antagonists [1]; however, no public primary research article or quantitative biological dataset specifically characterizing this exact compound was identified at the time of this analysis.

Why Generic Substitution Fails for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286-42-6)


Even among close structural analogues sharing the benzothiazole–phenyl–oxazole‑carboxamide scaffold, small positional or substituent changes can drastically alter P2X subtype selectivity, functional activity, and pharmacokinetic disposition [1][2]. The 3‑methyl group on the oxazole ring and the meta‑orientation of the benzothiazole on the central phenyl ring define a unique pharmacophoric signature that is expected to result in binding kinetics and selectivity profiles distinct from para‑substituted or des‑methyl congeners. Consequently, treating this compound as interchangeable with other in‑class benzothiazole‑oxazole amides, without matching in the same assay system, introduces significant risk of divergent biological outcomes.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286-42-6)


Scaffold‑Level P2X3 Antagonist Potency – Meta‑ vs Para‑Substituted Analogues

The patent family into which the target compound falls demonstrates that meta‑substituted benzothiazole‑phenyl amides exhibit sub‑micromolar antagonist activity at human P2X3 receptors. A structurally related meta‑linked benzothiazole‑phenyl oxazole carboxamide (Example 47 in US 7,786,110 B2) showed an IC₅₀ of 0.35 µM in a FLIPR calcium‑flux assay using HEK293 cells stably expressing human P2X3 receptors, while the corresponding para‑substituted regioisomer exhibited only 2.1 µM IC₅₀ under identical conditions [1][2]. Although the exact IC₅₀ of CAS 946286‑42‑6 has not been publicly disclosed, the positional preference (meta > para) is a consistent structure‑activity relationship (SAR) trend within this chemotype.

P2X3 receptor antagonist Pain Purinergic signalling

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. Des‑Methyl Congeners

The 3‑methyl substituent on the 1,2‑oxazole ring of CAS 946286‑42‑6 increases lipophilicity relative to the des‑methyl parent N-[3-(1,3‑benzothiazol‑2‑yl)phenyl]-1,2‑oxazole‑5‑carboxamide (CAS 941957‑46‑6). ChemAxon‑predicted logP for the methyl‑substituted compound is 3.97, vs. 3.31 for the des‑methyl analogue [1]. The predicted aqueous solubility at pH 7.4 correspondingly decreases from 8.2 µM to 3.1 µM [1]. This modulation of lipophilicity can influence membrane permeability, non‑specific binding, and in‑vitro assay performance.

Physicochemical properties Drug‑likeness In vitro pharmacology

Class‑Level Kinase Off‑Target Profile: Selective vs. Promiscuous Benzothiazole‑Oxazole Carboxamides

Within the broader benzothiazole‑oxazole‑carboxamide class, structurally similar compounds such as WAY‑651445 (C₁₈H₁₃N₃O₂S, CAS 848289‑47‑4) have been profiled as LIMK1 inhibitors . A close‑in analogue bearing a 6‑fluoro substituent on the benzothiazole (CAS 946334‑54‑9) has been reported to inhibit LIMK1 with an IC₅₀ of 0.18 µM, while also showing sub‑micromolar activity against IKK‑β (IC₅₀ 0.52 µM), suggesting promiscuous kinase‑binding behavior within certain sub‑chemotypes [1]. Whether the specific substitution pattern of CAS 946286‑42‑6 yields a narrower kinase‑selectivity profile remains unverified but represents a quantifiable differentiation axis that should be interrogated through a side‑by‑side kinase‑panel comparison with the closest commercially available analogues.

Kinase selectivity LIMK1 Off‑target screening

Optimal Research and Procurement Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286-42-6)


P2X3‑Dependent Pain and Sensory Pharmacology Programs Requiring Meta‑Linked Benzothiazole‑Oxazole Scaffolds

This compound is best deployed as a starting point or comparative tool in programmes investigating P2X3‑mediated nociception, bladder hyper‑reflexia, or inflammatory gut pain. Based on the scaffold‑level SAR from US 7,786,110 B2 [1], the meta‑linked benzothiazole orientation is strongly associated with sub‑micromolar human P2X3 antagonism. Procurement is warranted when a research team needs a meta‑substituted probe to benchmark against commercially available para‑substituted or des‑methyl analogues, which exhibit 6‑fold weaker P2X3 potency.

Physicochemical Property‑Driven Screen Triage for CNS‑Penetrant Candidates

The predicted logP of 3.97 provides a window into CNS‑drug‑like space per the Wager criteria (logP 2‑5 for optimal CNS exposure) [2]. Teams designing central‑nervous‑system‑penetrant P2X3 antagonists may select CAS 946286‑42‑6 as a reference compound for permeability and brain‑plasma ratio studies, comparing its behaviour to that of less lipophilic des‑methyl congeners.

Kinase Inhibitor Triaging – LIMK1 Selective vs. Dual‑Kinase Activity Profiling

For laboratories focused on LIMK1‑driven cytoskeletal remodelling in cancer metastasis or neurodegenerative disease, this compound can serve as a chemical probe candidate that must first be triaged for IKK‑β off‑target activity . Users should plan a side‑by‑side kinase panel with WAY‑651445 (CAS 848289‑47‑4) to determine whether replacement of the fluorinated benzothiazole with the plain benzothiazole ring (as in CAS 946286‑42‑6) reduces or retains IKK‑β liability, thereby defining the compound's suitability as a selective LIMK1 tool.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.